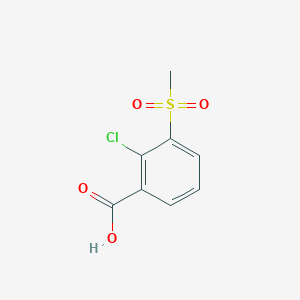

2-chloro-3-(Methylsulfonyl)benzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

2-Chloro-3-(methylsulfonyl)benzoic acid belongs to the class of substituted benzoic acids, which are aromatic carboxylic acids. fiveable.me The fundamental structure consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). fiveable.mewikipedia.org The chemical properties and reactivity of the benzoic acid molecule can be significantly altered by the addition of various functional groups, known as substituents, to the benzene ring. fiveable.me

The unique arrangement of a chloro group at the ortho position and a methylsulfonyl group at the meta position relative to the carboxylic acid group gives this compound a distinct set of properties that are of interest in various chemical and biochemical research areas. smolecule.com

Significance in Contemporary Chemical and Biochemical Research

The significance of this compound in modern research stems from its specific molecular architecture. The combination of the carboxylic acid, the chloro substituent, and the methylsulfonyl substituent makes it a valuable building block and research tool in several fields.

In synthetic chemistry, it serves as a versatile intermediate for the creation of more complex molecules. smolecule.com Researchers utilize it as a precursor for synthesizing compounds containing sulfonamide scaffolds, which are important structural motifs in many pharmaceutical drugs. smolecule.com Furthermore, its structure allows for the study of substituent effects on the reactivity of aromatic rings, providing insights into fundamental principles of organic chemistry. smolecule.com

In biochemical research, there is an increasing interest in the potential biological activities of this compound. smolecule.com Studies are being conducted to explore its interactions with various biomolecules and its effects on biological pathways. smolecule.com The electron-withdrawing nature of its substituents is thought to play a role in these potential biological effects. smolecule.com

Overview of Key Research Trajectories

Current research involving this compound is proceeding along several key trajectories:

Advanced Organic Synthesis: One major area of research focuses on using this compound as a directing group in palladium-catalyzed C-H activation reactions. smolecule.com This advanced synthetic technique allows for the selective functionalization of carbon-hydrogen bonds, which is a powerful tool for creating novel organic molecules.

Medicinal Chemistry: The compound is being investigated as a scaffold for the development of new therapeutic agents. smolecule.com Its potential to interact with biological systems is a driving force behind this research, with the aim of discovering new drugs. smolecule.com

Agrochemical Development: While not the primary focus of this article, it is worth noting that structurally related compounds are used as intermediates in the synthesis of herbicides. chemimpex.cominnospk.com This suggests a potential, though less explored, trajectory in the field of agricultural science.

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| Appearance | White to off-white solid |

| pKa | 2.18±0.28 (Predicted) |

| Boiling Point | 458.9±45.0 °C (Predicted) |

| Density | 1.446±0.06 g/cm³ (Predicted) |

Data sourced from chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO4S |

|---|---|

Molecular Weight |

234.66 g/mol |

IUPAC Name |

2-chloro-3-methylsulfonylbenzoic acid |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) |

InChI Key |

FPKXNAFZBMSRNR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 2-Chloro-3-(methylsulfonyl)benzoic Acid Scaffold

A logical retrosynthetic analysis of this compound suggests several potential disconnection pathways. The primary disconnections involve the carbon-sulfur, carbon-chlorine, and carbon-carboxyl bonds. One plausible strategy begins with disconnecting the methylsulfonyl group, leading back to a 2-chloro-3-mercaptobenzoic acid derivative, which could then be alkylated and oxidized. Alternatively, disconnection of the chloro group could suggest a late-stage chlorination of 3-(methylsulfonyl)benzoic acid. A third approach would involve the disconnection of the carboxylic acid group, pointing towards the oxidation of a precursor such as 2-chloro-1-methyl-3-(methylsulfonyl)benzene.

Given the directing effects of the substituents, a forward synthesis is often designed to introduce the groups in a specific order to achieve the desired 1,2,3-trisubstitution pattern. For instance, the chloro and methylsulfonyl groups are ortho- and meta-directing, respectively, which must be considered when planning the synthetic sequence.

Advanced Synthetic Routes to this compound

The preparation of this compound can be approached through several advanced synthetic strategies, each with its own set of advantages and challenges. These routes often involve a multi-step sequence to ensure the correct placement of the functional groups.

One common and effective strategy for the synthesis of benzoic acid derivatives is the oxidation of a corresponding toluene (B28343) precursor. In the context of this compound, a suitable precursor would be 2-chloro-1-methyl-3-(methylsulfonyl)benzene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents.

A typical procedure involves heating the toluene derivative with nitric acid in an autoclave. The reaction is often carried out at elevated temperatures, for instance between 140°C and 200°C, and may be facilitated by the injection of oxygen to maintain the oxidative environment. Following the oxidation, the reaction mixture is typically neutralized with a base, such as sodium hydroxide (B78521) solution, and the product is then isolated by acidification and purification, often through recrystallization from a suitable solvent like methanol.

Regioselective chlorination is a critical step in the synthesis of this compound if the synthetic strategy involves introducing the chlorine atom onto a pre-existing substituted benzene (B151609) ring. The directing effects of the existing substituents play a crucial role in determining the position of chlorination.

For instance, if starting with 3-(methylsulfonyl)benzoic acid, the methylsulfonyl group, being a meta-director, would direct the incoming chloro substituent to the 5-position, which is not the desired outcome. Therefore, a more strategic approach is necessary. This might involve using a starting material where the directing effects of the substituents favor the formation of the 2-chloro-3-(methylsulfonyl) arrangement or employing specialized halogenating agents and reaction conditions that can override the inherent directing effects.

The introduction of the methylsulfonyl and carboxyl groups can be achieved through various established chemical transformations. Sulfonylation can be accomplished by reacting a suitable aromatic precursor with a sulfonylating agent, followed by methylation if necessary.

Carboxylation, the introduction of the carboxylic acid group, can be achieved through methods such as the carbonation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) or the hydrolysis of a nitrile. The choice of carboxylation method depends heavily on the nature of the other functional groups present in the molecule to avoid unwanted side reactions.

Phase transfer catalysis (PTC) is a powerful technique that can be employed in various steps of the synthesis of this compound to enhance reaction rates, improve yields, and simplify work-up procedures. PTC is particularly useful in reactions involving reactants that are soluble in different, immiscible phases.

For example, in oxidation reactions, a phase transfer catalyst can facilitate the transfer of an oxidizing agent from an aqueous phase to an organic phase containing the substrate. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly used as phase transfer catalysts in such reactions.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the chloro group, and the methylsulfonyl group. These groups can undergo various chemical transformations, allowing for the derivatization of the molecule at different positions.

The carboxylic acid group is the most reactive site for many common organic reactions. It can be converted into a variety of derivatives, including:

Esters: By reaction with alcohols in the presence of an acid catalyst.

Acid chlorides: By reaction with reagents such as thionyl chloride or oxalyl chloride.

Amides: By reaction of the corresponding acid chloride with amines.

Anhydrides: Through dehydration reactions.

The chloro group on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the other electron-withdrawing groups. However, under forcing conditions or with the use of specific catalysts, it may be possible to replace the chlorine atom with other functionalities.

The methylsulfonyl group is generally stable under many reaction conditions. The sulfone linkage is robust, and the methyl group is not easily cleaved.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing nature of both the carboxyl (-COOH) and methylsulfonyl (-SO₂CH₃) groups. These groups reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

The directing effects of the substituents are as follows:

-COOH (Carboxylic acid): A meta-directing deactivator.

-SO₂CH₃ (Methylsulfonyl): A meta-directing deactivator.

-Cl (Chloro): An ortho-, para-directing deactivator.

Given that two of the three substituents are strong deactivators and meta-directors, electrophilic substitution on this molecule is generally difficult and requires harsh reaction conditions. If a reaction were to occur, the incoming electrophile would likely be directed to the position meta to both the carboxylic acid and methylsulfonyl groups. However, the directing influence of the chloro group to the ortho and para positions creates a complex regiochemical outcome, often leading to a mixture of products or no reaction under standard conditions.

Nucleophilic Aromatic Substitution:

The presence of strong electron-withdrawing groups, particularly the methylsulfonyl group, ortho and para to the chlorine atom, can facilitate nucleophilic aromatic substitution (SNAr). In this compound, the methylsulfonyl group is meta to the chlorine, which is not the optimal arrangement for activating the ring towards SNAr. However, the cumulative electron-withdrawing effect of all three substituents may render the carbon atom bearing the chlorine susceptible to attack by strong nucleophiles under specific conditions. The replacement of the chlorine atom would be a potential, albeit likely challenging, transformation.

Oxidation-Reduction Chemistry

The functional groups present in this compound exhibit different behaviors under oxidizing and reducing conditions.

Oxidation: The aromatic ring is generally resistant to oxidation due to its inherent stability and the presence of deactivating groups. The methylsulfonyl group is already in a high oxidation state. The carboxylic acid group is also resistant to further oxidation under typical conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | (2-chloro-3-(methylsulfonyl)phenyl)methanol |

| Borane (BH₃) | (2-chloro-3-(methylsulfonyl)phenyl)methanol |

The chloro and methylsulfonyl groups are generally stable to these reducing agents under conditions used for carboxylic acid reduction. Catalytic hydrogenation might lead to the reduction of the aromatic ring under harsh conditions, but this is generally a difficult transformation.

Hydrolysis and Esterification Principles

These reactions involve the carboxylic acid functionality.

Hydrolysis: The term hydrolysis in the context of the parent compound is not directly applicable as it is already a carboxylic acid. However, derivatives such as esters or amides of this compound can be hydrolyzed back to the parent acid. This reaction can be catalyzed by either acid or base.

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst. The equilibrium of this reaction can be shifted towards the product by removing water or using an excess of the alcohol. A common method is the Fischer esterification.

Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (conc.) | Methyl 2-chloro-3-(methylsulfonyl)benzoate |

Functional Group Interconversions

Several functional group interconversions can be performed on this compound, primarily involving the carboxylic acid group.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than direct reactions with the parent acid.

Conversion to Amides: The carboxylic acid can be converted to an amide by reaction with an amine. This is often facilitated by first converting the carboxylic acid to its acyl chloride or by using coupling agents to activate the carboxylic acid.

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions, though it is not a common transformation for this type of compound.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design Principles for Structural Analogues of 2-Chloro-3-(Methylsulfonyl)benzoic Acid

The rational design of analogues of this compound is a foundational step in the quest for compounds with enhanced biological activity, improved pharmacokinetic properties, and reduced off-target effects. This process is heavily reliant on established medicinal chemistry principles, including bioisosteric replacement and combinatorial chemistry.

Rational Design via Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. In the context of this compound, this can be applied to its key functional groups.

For instance, the carboxylic acid group is a common target for bioisosteric replacement to enhance membrane permeability and oral bioavailability. Potential bioisosteres for the carboxylic acid moiety include tetrazoles, acyl sulfonamides, and hydroxamic acids. Each of these replacements can mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid while offering different electronic and lipophilic characteristics.

Similarly, the methylsulfonyl group can be replaced with other electron-withdrawing groups to modulate the electronic character of the aromatic ring and influence binding interactions with biological targets. Bioisosteres for the methylsulfonyl group could include nitro groups, cyano groups, or other sulfone-based functionalities. The choice of bioisostere is guided by the specific therapeutic target and the desired physicochemical properties.

Combinatorial Chemistry Approaches to Analog Generation

Combinatorial chemistry provides a high-throughput method for generating large libraries of structurally related compounds. This approach is particularly valuable for rapidly exploring the chemical space around the this compound scaffold. By systematically varying the substituents on the aromatic ring and modifying the benzoic acid and methylsulfonyl moieties, a diverse set of analogues can be synthesized and screened for activity.

Solid-phase synthesis is a common technique in combinatorial chemistry where the core scaffold is attached to a resin, and various building blocks are sequentially added. This allows for the efficient creation of a library of compounds with different substitution patterns. The subsequent screening of these libraries can quickly identify promising lead compounds for further optimization.

Synthesis of Novel Derivatives and Related Scaffolds

The synthesis of novel derivatives of this compound is a critical step in exploring its structure-activity relationships. Synthetic strategies focus on the selective modification of its three main components.

Modifying the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for chemical modification. Standard organic chemistry transformations can be employed to convert the carboxylic acid into a variety of other functional groups.

Esterification: Reaction with various alcohols under acidic conditions can yield a range of esters, which can act as prodrugs or exhibit different solubility and pharmacokinetic profiles.

Amidation: Coupling with a diverse set of amines using standard peptide coupling reagents can generate a library of amides. This modification can introduce new hydrogen bonding interactions and alter the compound's polarity.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.

These modifications allow for a systematic investigation of how alterations to the acidic and hydrogen-bonding properties of this moiety affect biological activity.

Alterations to the Methylsulfonyl Group

The methylsulfonyl group plays a significant role in the electronic properties of the molecule. Modifications to this group can fine-tune these properties and explore new interactions with target proteins.

Synthetic strategies may involve the oxidation of corresponding thioethers to access a range of sulfoxides and sulfones with different oxidation states. Furthermore, the methyl group can be replaced with other alkyl or aryl groups to probe steric and hydrophobic interactions in the binding pocket of a target.

Substitution Pattern Variations on the Aromatic Ring

Varying the substitution pattern on the aromatic ring is a cornerstone of SAR studies. The existing chloro and methylsulfonyl groups direct the position of further electrophilic or nucleophilic aromatic substitution reactions.

For example, nitration followed by reduction can introduce an amino group at various positions, which can then be further derivatized. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at specific positions on the benzene (B151609) ring.

The systematic exploration of different substituents (e.g., halogens, alkyl groups, alkoxy groups, nitro groups) at the available positions on the aromatic ring allows for a detailed mapping of the steric, electronic, and hydrophobic requirements for optimal biological activity.

Below is a hypothetical data table illustrating the kind of data that would be generated from such SAR studies.

| Compound ID | R1 (Benzoic Acid Moiety) | R2 (Methylsulfonyl Moiety) | Aromatic Ring Substituent (Position) | Biological Activity (IC50, µM) |

| Parent | -COOH | -SO2CH3 | 2-Cl | 10.5 |

| Deriv-01 | -COOCH3 | -SO2CH3 | 2-Cl | 15.2 |

| Deriv-02 | -CONH2 | -SO2CH3 | 2-Cl | 8.7 |

| Deriv-03 | -COOH | -SO2CF3 | 2-Cl | 5.1 |

| Deriv-04 | -COOH | -SO2CH3 | 2-Cl, 5-NO2 | 2.3 |

| Deriv-05 | -COOH | -SO2CH3 | 2-F | 12.1 |

Table 1: Illustrative Structure-Activity Relationship Data for this compound Derivatives. This table presents hypothetical data to demonstrate how systematic modifications to the parent compound could influence biological activity. The IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Through the iterative process of design, synthesis, and biological evaluation, a comprehensive understanding of the structure-activity relationships for this compound and its analogues can be established. This knowledge is paramount for the development of novel therapeutic agents with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Elucidation of Structural Determinants for Molecular Interactions

No dedicated studies have been found that elucidate the specific structural determinants of this compound for its molecular interactions. Research has focused on the final products where this moiety is part of a larger molecular scaffold.

Impact of Substituent Electronic and Steric Effects

There is a lack of published research that systematically investigates the impact of altering the electronic and steric properties of the chloro and methylsulfonyl substituents on the benzoic acid ring of this specific compound and its direct derivatives. While general principles of substituent effects on benzoic acid are well-established in organic chemistry, specific quantitative data and detailed research findings for this compound are not available.

Molecular Interactions and Mechanistic Elucidation of Bioactivity

Investigation of Molecular Targets and Binding Mechanisms

Detailed studies characterizing the specific molecular targets of 2-chloro-3-(methylsulfonyl)benzoic acid are not extensively available in public literature. The compound's primary role is often as a precursor, for instance, in the synthesis of tembotrione, a triketone herbicide. patsnap.com Nevertheless, the bioactivity of related compounds and derivatives allows for informed hypotheses regarding its potential interactions.

Enzyme Inhibition and Activation Studies

While direct enzyme inhibition studies on this compound are not widely reported, its structural analogs and derivatives are known to target specific enzymes. For example, it is an intermediate in the synthesis of herbicides that are known inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). patsnap.comsmolecule.com HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. Inhibition of this enzyme leads to a disruption of photosynthesis.

The mechanism of HPPD inhibition by related triketone compounds involves competitive binding at the enzyme's active site. smolecule.com The inhibitor's carboxyl group can form a bidentate coordination with the iron center in the active site, mimicking the natural substrate. smolecule.com The electronic properties of substituents on the benzoic acid ring, such as the electron-withdrawing methylsulfonyl group, can enhance the binding affinity and inhibitory potency. smolecule.com

Receptor Binding and Ligand-Target Interactions

Specific receptor binding assays for this compound are not well-documented. However, research on structurally similar benzoic acid derivatives indicates a potential for interaction with various cellular receptors. For instance, other benzoic acid derivatives have been investigated for their ability to modulate signaling pathways, such as those involving the high-affinity IgE receptor (FcεRI) in mast cells, which can influence allergic inflammatory responses. nih.gov The specific binding characteristics would be dictated by the compound's unique combination of a chloro-substituent, a methylsulfonyl group, and a carboxylic acid function on the aromatic ring. smolecule.com

Cellular Pathway Modulation

The direct effects of this compound on specific cellular pathways are an area requiring further investigation. However, based on the actions of its derivatives and related molecules, several pathways could potentially be influenced. Flavonoids and other phenolic compounds, for example, are known to modulate a variety of cell survival signaling pathways, including phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK) pathways. nih.gov Derivatives of benzoic acid have been shown to suppress the phosphorylation of proteins like Lyn and Syk and the nuclear translocation of nuclear factor-κB (NF-κB), thereby affecting inflammatory responses. nih.gov

Role as a Chemical Probe or Oxidant in Biological Systems

There is evidence to suggest that this compound and its analogs can act as oxidants in certain chemical and biological contexts. smolecule.com This oxidative potential may contribute to its biological effects, although detailed studies are needed to fully understand these mechanisms. smolecule.com In synthetic chemistry, it serves as a precursor for creating more complex molecules, including pharmaceutical scaffolds containing sulfonamides. smolecule.com

Comparative Mechanistic Studies with Related Molecules

Comparative studies highlight the importance of the specific substitution pattern on the benzoic acid ring for biological activity. For example, the related compound 2-chloro-5-(methylsulfonyl)benzoic acid is also a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications, as well as herbicides. chemimpex.com The position of the methylsulfonyl group (meta vs. para to the chloro group) can significantly influence the molecule's reactivity and its interactions with biological targets.

Furthermore, studies on other substituted benzoic acids, such as 2-hydroxy-3-methoxybenzoic acid, have demonstrated potent anti-allergic effects by modulating mast cell-mediated reactions. nih.gov This underscores how modifications to the benzoic acid core can lead to distinct biological activities. The synthesis of various guanidine (B92328) derivatives from benzenesulfonyl compounds has also yielded molecules with pro-apoptotic activity against cancer cells, with the activity being highly dependent on the specific substituents on the aromatic rings. mdpi.com

The table below summarizes key compounds mentioned and their primary roles or activities, offering a comparative perspective.

| Compound Name | Key Role / Biological Activity |

| This compound | Chemical intermediate, particularly for herbicides like tembotrione. patsnap.com |

| Tembotrione | Herbicide; inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). patsnap.com |

| 2-chloro-5-(methylsulfonyl)benzoic acid | Intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatories) and herbicides. chemimpex.com |

| 2-hydroxy-3-methoxybenzoic acid (o-VA) | Attenuates mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway. nih.gov |

| Guanidine derivatives | Some derivatives exhibit pro-apoptotic activity against cancer cells. mdpi.com |

This interactive table allows for a clear comparison of the functions of this compound and related molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These calculations are fundamental in predicting molecular geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 2-chloro-3-(methylsulfonyl)benzoic acid to its lowest energy state.

Studies on related molecules like benzoic acid show that DFT, particularly with basis sets like B3LYP/6-311++G(2d,p), can accurately predict geometric parameters such as bond lengths and angles. For this compound, DFT analysis would elucidate the electronic impact of its substituents. The methylsulfonyl group (-SO₂CH₃) and the chlorine atom are strong electron-withdrawing groups. smolecule.com These groups significantly influence the electron distribution across the benzene (B151609) ring, affecting its reactivity and the acidity of the carboxylic acid group. smolecule.com DFT calculations can quantify this effect by computing parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

| Parameter | Significance in DFT Analysis | Predicted Influence on this compound |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure with corresponding bond lengths and angles. | Determines the spatial arrangement of the chloro, methylsulfonyl, and benzoic acid groups. |

| HOMO Energy | Represents the ability to donate an electron. | Energy level is lowered by electron-withdrawing groups, indicating reduced electron-donating ability. |

| LUMO Energy | Represents the ability to accept an electron. | Energy level is lowered, indicating increased susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The gap would be modulated by the combined electronic effects of the substituents. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack.

For this compound, an MEP analysis would reveal specific regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the carboxylic acid and methylsulfonyl groups. These sites are prime candidates for forming hydrogen bonds with biological targets. dergipark.org.tr

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found on the acidic hydrogen atom of the carboxyl group. dergipark.org.tr

The MEP surface provides a clear rationale for the molecule's intermolecular interactions and serves as a guide for designing derivatives with modified binding properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend theoretical analysis into the dynamic behavior of molecules, including their flexibility and interactions with other molecules over time.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The primary flexible bond in benzoic acid derivatives is the exocyclic C-C bond connecting the carboxylic acid group to the benzene ring. mdpi.comresearchgate.net

Studies on substituted benzoic acids, such as 2-chlorobenzoic acid, have used DFT calculations to map the potential energy landscape for this rotation. mdpi.com The rotation of the carboxylic group relative to the plane of the benzene ring has a specific energy barrier. For benzoic acid itself, the energy barrier for this internal rotation is approximately 28.2 kJ·mol⁻¹. mdpi.com The presence of an ortho-substituent like chlorine can significantly alter this barrier due to steric hindrance and electronic interactions. For this compound, the bulky methylsulfonyl group adjacent to the carboxylic acid would be expected to create significant steric hindrance, likely resulting in a higher rotational barrier and favoring specific conformers where steric clash is minimized.

| Compound | Rotational Barrier (C-C Bond) | Reference |

|---|---|---|

| Benzoic Acid | ~28.2 kJ·mol⁻¹ | mdpi.com |

| 2-Chlorobenzoic Acid | ~15.9 kJ·mol⁻¹ | mdpi.com |

| This compound | Predicted to be higher due to steric hindrance from the methylsulfonyl group. | N/A |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is crucial in drug discovery for screening potential inhibitors and understanding their binding mechanisms. nih.gov

For this compound, docking simulations can be performed against various protein targets. Benzoic acid derivatives have been studied as inhibitors for several protein classes, including anti-apoptotic proteins like Mcl-1 and Bfl-1 and enzymes such as cyclooxygenase-2 (COX-2). nih.govnih.gov Docking studies would predict how the molecule fits into a target's binding pocket and identify key intermolecular interactions.

Potential interactions for this compound would include:

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor (from the -OH) and acceptor (from the C=O). The oxygen atoms of the methylsulfonyl group are also potent hydrogen bond acceptors. smolecule.com

Electrostatic Interactions: The electron-rich oxygen atoms can interact with positively charged amino acid residues in the active site.

Van der Waals and Hydrophobic Interactions: The benzene ring can form stacking or hydrophobic interactions with aromatic or nonpolar residues.

Halogen Bonding: The chlorine atom can potentially form halogen bonds, which are specific non-covalent interactions.

These simulations provide a binding affinity score (e.g., in kcal/mol), which helps to rank its potential efficacy compared to other compounds.

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex.

If a promising docking pose for this compound within a protein target is identified, an MD simulation would be the next step. The simulation would place the complex in a simulated physiological environment (water, ions) and track its atomic movements over nanoseconds or longer.

Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming which interactions are most persistent and crucial for stable binding.

These simulations validate the docking results and provide a more realistic understanding of the binding event at the atomic level.

In Silico Prediction of Physico-Chemical Parameters Relevant to Research

In the field of computational chemistry, in silico methods are pivotal for predicting the physico-chemical properties of molecules, thereby accelerating research and reducing the need for extensive experimental work. For this compound, various parameters crucial for understanding its behavior in chemical and biological systems can be estimated using computational models. These predictions are often based on quantitative structure-property relationships (QSPR), which correlate the chemical structure with its physical properties.

The predicted physico-chemical parameters for this compound, gathered from various computational databases, are summarized below. It is important to note that these values are the result of computational algorithms and may differ from experimentally determined values.

Predicted Physico-Chemical Properties of this compound

| Parameter | Predicted Value |

| Molecular Weight | 248.68 g/mol |

| Boiling Point | 458.9 ± 45.0 °C at 760 mmHg |

| Density | 1.446 ± 0.06 g/cm³ |

| pKa | 2.18 ± 0.28 |

These in silico predictions serve as a valuable starting point for research, guiding experimental design and hypothesis generation. For instance, the predicted pKa suggests that the compound is a relatively strong acid, a property that is critical for understanding its ionization state in different environments. Similarly, the predicted boiling point and density offer insights into its physical state and potential handling requirements.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and the chemical environment of different functional groups.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-chloro-3-(methylsulfonyl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The acidic proton of the carboxylic acid group may also be observable, though its chemical shift can be highly variable and the peak is often broad.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent aromatic protons. The electron-withdrawing nature of the chloro, methylsulfonyl, and carboxylic acid groups would be expected to shift these protons downfield.

Hypothetical ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~8.1 | Doublet | 1H | Aromatic H |

| ~7.9 | Triplet | 1H | Aromatic H |

| ~7.7 | Doublet | 1H | Aromatic H |

| ~3.4 | Singlet | 3H | -SO₂CH₃ |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents. The carbon of the methylsulfonyl group will appear in the aliphatic region.

Hypothetical ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~140 | Aromatic C-SO₂CH₃ |

| ~135 | Aromatic C-Cl |

| ~133 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-COOH |

| ~128 | Aromatic C-H |

| ~43 | -SO₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, this would be particularly useful in confirming the connectivity of the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by linking their ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₇ClO₄S), HRMS would confirm the molecular formula by matching the experimentally determined accurate mass with the theoretically calculated mass.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 234.9830 |

| [M+Na]⁺ | 256.9649 |

| [M-H]⁻ | 232.9680 |

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for structural elucidation and to identify metabolites in complex biological samples.

The fragmentation of this compound would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and sulfur dioxide (SO₂). The cleavage of the bond between the aromatic ring and the carboxylic acid group, as well as the bond between the ring and the methylsulfonyl group, would also be expected.

Plausible Fragmentation Pattern for [M-H]⁻

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 232.97 | 188.99 | CO₂ |

| 232.97 | 154.00 | SO₂CH₃ |

| 188.99 | 125.01 | SO₂ |

| 154.00 | 109.01 | COOH |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are unique to the specific bonds and functional groups present, acting as a molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band, generally between 1710-1680 cm⁻¹. researchgate.net

The methylsulfonyl (-SO₂CH₃) group is identified by two characteristic strong stretching vibrations: the asymmetric S=O stretch, usually found in the 1350-1300 cm⁻¹ range, and the symmetric S=O stretch, which appears in the 1160-1120 cm⁻¹ region. The presence of a chlorine atom attached to the aromatic ring (C-Cl stretch) can be observed in the fingerprint region, typically between 800-600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 1: Characteristic Infrared (IR) Spectroscopy Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Methylsulfonyl | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Methylsulfonyl | S=O Symmetric Stretch | 1160 - 1120 | Strong |

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the symmetric vibrations of the sulfonyl group and the aromatic ring are expected to be particularly Raman active. The C-Cl stretch and the S-C bond stretch would also yield characteristic signals. The carbonyl (C=O) stretch is observable in both IR and Raman spectra, though it is typically stronger in the IR. In contrast to its IR signature, the O-H stretch of the carboxylic acid is generally a weak and less prominent feature in the Raman spectrum. ias.ac.in

Table 2: Expected Raman Spectroscopy Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Medium |

| Aromatic Ring | C=C Stretch (Ring Breathing) | ~1600, ~1000 | Strong |

| Methylsulfonyl | S=O Symmetric Stretch | 1160 - 1120 | Strong |

| Aryl-Sulfur | C-S Stretch | 750 - 650 | Medium |

Chromatographic Techniques for Purity Assessment and Quantification in Research Matrices

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification in various research samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. ekb.eg A reversed-phase HPLC (RP-HPLC) method is typically employed for this class of molecule.

Method development would involve selecting an appropriate stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with different polarities. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance, typically around 220-280 nm.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. The high temperatures required for vaporization in the GC inlet can lead to decarboxylation. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. scholarsresearchlibrary.com

A common derivatization approach involves methylation, for instance, by reaction with diazomethane (B1218177) or trimethylsilyl (B98337) (TMS) reagents, to form the corresponding methyl ester or TMS ester. researchgate.net This derivative can then be readily analyzed by GC-MS. The GC separates the derivatized compound from any derivatized impurities, and the mass spectrometer provides two critical pieces of information: the retention time, which is characteristic of the compound under specific GC conditions, and the mass spectrum. The mass spectrum shows the molecular ion peak corresponding to the mass of the derivatized molecule and a unique fragmentation pattern that serves as a structural fingerprint, confirming the compound's identity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles within the molecule.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Photolytic Transformation Studies

Hydrolysis Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of 2-chloro-3-(methylsulfonyl)benzoic acid to hydrolysis is anticipated to be significant under typical environmental pH conditions (pH 5-9). The ester, amide, and other hydrolyzable functional groups are absent in the parent molecule. The carbon-chlorine and carbon-sulfur bonds on the aromatic ring are generally resistant to hydrolysis under ambient environmental conditions. Studies on the hydrolysis of other chlorinated aromatic acids have shown them to be relatively stable. researchgate.net Therefore, hydrolysis is not expected to be a primary degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, mediated by microorganisms, is often the most significant pathway for the breakdown of complex organic compounds in the environment. The structural features of this compound suggest that it may be susceptible to microbial metabolism, although its complete mineralization could be a slow process.

Microbial Metabolism and Mineralization Pathways

The microbial degradation of chlorinated benzoic acids has been extensively studied, with various bacterial strains capable of utilizing these compounds as a source of carbon and energy. researchgate.netnih.gov Soil microorganisms, in particular, play a crucial role in the environmental fate of such compounds. smolecule.com A common pathway for the degradation of chlorinated benzoic acids involves initial dioxygenase-catalyzed oxidation of the aromatic ring, leading to the formation of chlorocatechol intermediates. smolecule.com These intermediates then undergo ring cleavage and are further metabolized. smolecule.com

For instance, Pseudomonas species have been shown to degrade chlorinated benzoic acids through meta-fission pathways. nih.gov While direct evidence for the microbial metabolism of this compound is lacking, it is plausible that similar pathways could be involved. The presence of the methylsulfonyl group may, however, influence the rate and pathway of degradation. Consortial microbial communities are often more effective at mineralizing complex aromatic compounds than individual strains due to synergistic metabolic activities. smolecule.com

Identification of Biotransformation Products

The identification of biotransformation products is key to elucidating the degradation pathway. For chlorinated benzoic acids, common initial transformation products include hydroxylated intermediates such as chlorocatechols. In the case of 3-chloro-2-methylbenzoic acid, a mutant strain of Pseudomonas cepacia MB2 was found to produce 4-chloro-3-methylcatechol. nih.govnih.gov Based on analogy, potential initial biotransformation products of this compound could involve hydroxylation of the aromatic ring. Subsequent steps would likely involve ring cleavage, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

Interactive Data Table: Potential Biotransformation Intermediates of Chlorinated Benzoic Acids

| Precursor Compound | Microorganism (Example) | Key Intermediate |

| 3-chloro-2-methylbenzoic acid | Pseudomonas cepacia MB2 | 4-chloro-3-methylcatechol |

| 3-chlorobenzoic acid | Aeromonas hydrophila | 4-chlorocatechol or 3-chlorocatechol |

Mobility and Distribution Studies in Environmental Systems

The mobility and distribution of this compound in the environment will be influenced by its physicochemical properties, such as its water solubility and soil adsorption coefficient. The carboxylic acid group suggests that the compound's solubility and adsorption will be pH-dependent. At neutral and alkaline pH, the carboxylic acid will be deprotonated, increasing its water solubility and mobility in soil. Conversely, under acidic conditions, the protonated form will be less water-soluble and may exhibit greater adsorption to soil organic matter. The polar methylsulfonyl group is also likely to contribute to its water solubility.

While specific mobility studies for this compound are not available, the behavior of other polar and ionizable organic compounds provides some insight. Compounds with similar functional groups can be mobile in soil and have the potential to leach into groundwater.

Emerging Research Directions and Future Perspectives

Unexplored Synthetic Avenues

The traditional synthesis of 2-chloro-3-(methylsulfonyl)benzoic acid has primarily relied on the oxidation of the corresponding toluene (B28343) precursor. However, contemporary research is shifting towards more efficient, sustainable, and versatile synthetic strategies.

Green Chemistry Approaches: A significant push is being made to develop environmentally benign synthetic routes. This includes the exploration of enzymatic and photochemical methods to replace harsh oxidizing agents like nitric acid. For instance, the use of laccase-mediated oxidation has been investigated for similar compounds, showing promise for greener synthesis under ambient conditions, although scalability remains a challenge.

Advanced Catalytic Systems: The development of novel catalytic systems is another promising frontier. Palladium-catalyzed C-H activation reactions, for example, offer a direct and atom-economical way to functionalize the aromatic ring, potentially leading to more efficient syntheses of this compound and its derivatives. smolecule.com Research into meta-C-H functionalization of benzoic acid derivatives using nitrile-based sulfonamide templates could also open new synthetic pathways. nih.gov

Flow Chemistry and Process Optimization: The application of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. Continuous-flow reactors can allow for better control over reaction parameters, potentially leading to higher yields and purity.

| Synthetic Approach | Potential Advantages | Current Challenges |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, scalability. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, novel reactivity. | Catalyst cost and stability, reaction optimization. |

| C-H Functionalization | Atom economy, direct functionalization of the aromatic core. | Regioselectivity, catalyst development. |

| Flow Chemistry | Improved safety and control, enhanced scalability. | Initial setup cost, process optimization for specific reactions. |

Novel Mechanistic Hypotheses for Bioactivity

While the biological activity of this compound is still under extensive investigation, its structural similarity to known bioactive molecules has led to several new mechanistic hypotheses.

Enzyme Inhibition: A prominent hypothesis is its potential as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). smolecule.com The methylsulfonyl group acts as a strong electron-withdrawing group, which can enhance the binding affinity of the molecule to the enzyme's active site. smolecule.com Computational docking studies on similar sulfonamide derivatives suggest that the sulfonyl group can form crucial hydrogen bonds with amino acid residues in the active sites of various enzymes. rjb.ronih.gov

Modulation of Cellular Signaling Pathways: The compound's ability to act as an oxidant suggests it may influence cellular redox signaling pathways. Further research is needed to explore its potential interactions with key signaling proteins and transcription factors that are sensitive to the cellular redox state.

In Silico and Molecular Docking Studies: The use of computational tools is becoming increasingly important in predicting the biological targets of small molecules. Molecular docking studies of benzoic acid derivatives against various protein targets, including those from pathogenic organisms, can help to identify potential new therapeutic applications. researchgate.netnih.govekb.eg These in silico approaches can generate hypotheses that can then be tested experimentally.

Integration with Advanced Materials Science Research

The unique combination of a carboxylic acid, a chloro group, and a methylsulfonyl group on an aromatic ring makes this compound an interesting candidate for integration into advanced materials.

Metal-Organic Frameworks (MOFs): Benzoic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs. escholarship.orgrroij.comwpi.edunih.gov The functional groups on this compound could lead to the formation of MOFs with unique pore structures and chemical properties, potentially useful for gas storage, separation, or catalysis. The sulfonyl group, in particular, could introduce specific binding sites within the framework.

Conductive Polymers: Sulfonated aromatic compounds have been used to enhance the properties of conductive polymers. researchgate.netmdpi.compatsnap.com While not a sulfonic acid itself, the methylsulfonyl group in this compound could be modified to create a sulfonated derivative. The incorporation of such a molecule into polymer matrices could improve charge transport and lead to materials with enhanced electrical conductivity. For example, benzoic acid has been used to treat poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) to enhance its conductivity for use in organic light-emitting devices (OLEDs). nih.gov

Functionalized Nanoparticles: The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of nanoparticles. This could be used to modify the surface properties of materials for applications in catalysis, sensing, or drug delivery.

| Material Class | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | Gas storage and separation, catalysis. |

| Conductive Polymers | As a monomer or additive after suitable modification. | Organic electronics, sensors. |

| Functionalized Nanoparticles | As a surface modifying agent. | Catalysis, drug delivery, sensing. |

Applications as a Synthetic Building Block in Complex Molecule Construction

The reactivity of the functional groups in this compound makes it a versatile building block, or synthon, for the construction of more complex molecules.

Precursor for Heterocyclic Scaffolds: The compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds. The carboxylic acid can be converted into other functional groups, and the chloro and methylsulfonyl groups can be used to direct further reactions or be incorporated into the final structure.

Role in Total Synthesis of Natural Products: While direct examples involving this compound are not yet prevalent, the use of substituted benzoic acids is a common strategy in the total synthesis of natural products. nih.govnih.govresearchgate.netunimelb.edu.auhawaii.edu The specific substitution pattern of this compound could offer unique advantages in the stereoselective synthesis of complex target molecules. Modern synthetic methods, such as C-H functionalization, have been successfully applied to complex benzoic acids in the synthesis of natural products like (+)-hongoquercin A. rsc.org

Development of Pharmaceutical Scaffolds: The sulfonamide group is a key feature in many pharmaceutical drugs. This compound can be a precursor for the synthesis of novel sulfonamide-containing scaffolds, which can then be screened for a wide range of biological activities. smolecule.com

Bridging Gaps in Structure-Function Understanding

A complete understanding of how the specific arrangement of atoms in this compound dictates its chemical and biological functions is still an active area of research.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govfiveable.mejocpr.comlibretexts.orgnih.gov By synthesizing and testing a series of derivatives of this compound, it will be possible to develop QSAR models that can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Spectroscopic and Computational Analysis: Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), can provide detailed insights into the molecule's three-dimensional structure, electronic properties, and intermolecular interactions. ucl.ac.ukresearchgate.netnih.govias.ac.in This information is crucial for understanding how the molecule interacts with biological targets and other materials at the atomic level.

Exploring Conformational Landscapes: The relative orientation of the carboxylic acid and methylsulfonyl groups can significantly impact the molecule's properties. Computational studies can map the potential energy landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding its reactivity and how it binds to other molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3-(methylsulfonyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Sulfonation and Chlorination : Start with 3-methoxybenzoic acid derivatives. Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ or FeCl₃ catalysis) . Subsequent chlorination at the 2-position can be achieved using Cl₂ gas or chlorinating agents like N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC and HPLC (>95% purity threshold) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl δ ~3.0 ppm for S-CH₃; aromatic protons δ 7.0–8.5 ppm). FT-IR confirms carboxylic acid (C=O ~1700 cm⁻¹) and sulfonyl (S=O ~1350–1150 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₈H₇ClO₄S: 234.97 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol and refine using SHELXL .

Advanced Research Questions

Q. What are the electronic effects of the methylsulfonyl group on the compound’s reactivity and intermolecular interactions?

- Mechanistic Insights :

- The methylsulfonyl group is a strong electron-withdrawing meta-director, polarizing the aromatic ring and stabilizing intermediates in nucleophilic substitution or cross-coupling reactions. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .

- Hydrogen Bonding : The sulfonyl group enhances hydrogen-bond acceptor capacity, influencing crystal packing (e.g., sulfonyl oxygen interactions with carboxylic acid protons in X-ray structures) .

Q. How does this compound interact with biological targets, and what methods are used to study these interactions?

- Experimental Design :

- Enzyme Inhibition Assays : Screen against enzymes like cyclooxygenase (COX) or kinases using fluorogenic substrates. IC₅₀ values quantify potency .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., sulfonyl group interactions with Arg/Lys residues) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics for protein-ligand complexes .

Q. How can computational methods predict the compound’s physicochemical properties or metabolic stability?

- In Silico Approaches :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The methylsulfonyl group may enhance metabolic resistance due to steric hindrance .

- Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS, focusing on carboxylic acid ionization states at physiological pH .

Q. How can researchers resolve contradictions in reported spectral data or synthesis yields for this compound?

- Data Reconciliation Strategies :

- Reproducibility Checks : Replicate reactions under varying conditions (e.g., solvent polarity, temperature). For example, chlorination yields may differ with NCS vs. Cl₂ gas .

- Cross-Lab Validation : Share samples for independent NMR/HRMS analysis. Discrepancies in melting points (e.g., 132–136°C vs. literature) may arise from polymorphic forms or impurities.

- Meta-Analysis : Compile literature data into a table (see example below) to identify trends or outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.